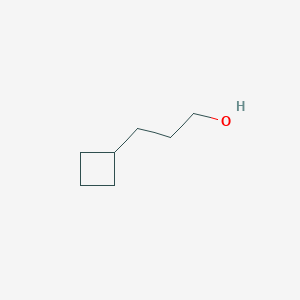

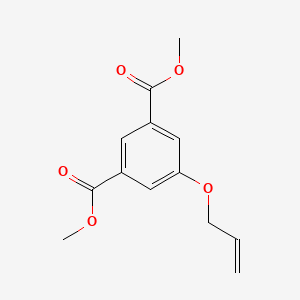

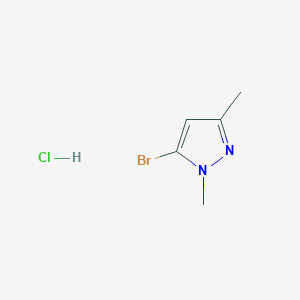

![molecular formula C5H10N2S2 B3032604 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane CAS No. 281-20-9](/img/structure/B3032604.png)

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane

Übersicht

Beschreibung

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C5H10N2S2 . It is a derivative of the 3,7-diazabicyclo[3.3.1]nonane structure .

Synthesis Analysis

The synthesis of 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane and its derivatives has been explored in several studies . For instance, one study discussed various synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues . Another study examined the possibility of obtaining water-soluble N- and N,N′-coordinated adducts by reacting 3,7-dithia-1,5-diazabicyclo[3.3.0]octane with methyl iodide and Brønsted (HCl, HBr) and Lewis (AlCl3) acids .Molecular Structure Analysis

The molecular structure of 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane has been analyzed in several studies . For example, one study found that 3,7-ditosyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonane adopts a chair–chair conformation in the crystalline state .Chemical Reactions Analysis

The chemical reactions involving 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane have been studied in several papers . For instance, one study discussed the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane and its water-soluble adducts with hydrobromide and methyl iodide have been studied for their fungicidal activity against a number of microscopic fungi affecting cultivated plants and various materials .

Anticancer Chemotherapeutics

The bicyclo[3.3.1]nonane moiety, which is predominant in 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane, is found in many biologically active natural products. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use as potent anticancer entities .

Asymmetric Catalysis

Derivatives of bicyclo[3.3.1]nonane, which include 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane, are used in asymmetric catalysis .

Ion Receptors

Bicyclo[3.3.1]nonane derivatives, including 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane, have successful applications as ion receptors .

Metallocycles

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane and its derivatives are used in the construction of metallocycles .

Molecular Tweezers

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane and its derivatives are used in the construction of molecular tweezers .

Wirkmechanismus

Target of Action

The primary target of 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . They play a crucial role in the formation of cognitive functions and memory .

Mode of Action

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the activity of the AMPA receptors by binding to a site different from the active site, thereby increasing the receptor’s response to glutamate . It has been shown that these compounds bind to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .

Biochemical Pathways

The activation of AMPA receptors by 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane leads to an increase in the currents of AMPA receptors . This modulation of the glutamatergic system can have various downstream effects, including the induction of neurotrophic factors BDNF and NGF, which are responsible for the survival of existing functioning neurons, as well as growth and differentiation, and the formation of new synapses .

Result of Action

The activation of AMPA receptors by 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane can lead to various molecular and cellular effects. It has been shown to have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,7-dithia-1,5-diazabicyclo[3.3.1]nonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S2/c1-6-2-8-4-7(1)5-9-3-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNIIYEKXIRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CSCN1CSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365404 | |

| Record name | 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane | |

CAS RN |

281-20-9 | |

| Record name | 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

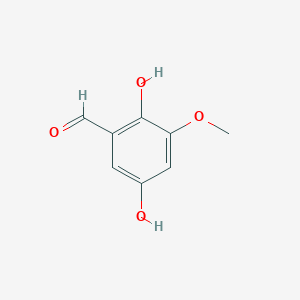

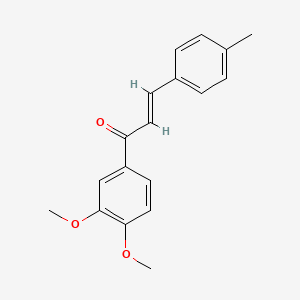

![5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole](/img/structure/B3032522.png)

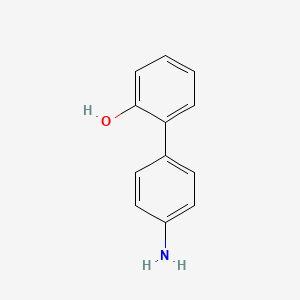

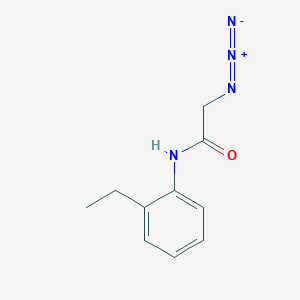

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride](/img/structure/B3032536.png)

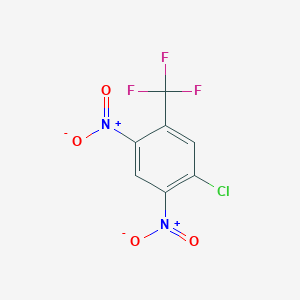

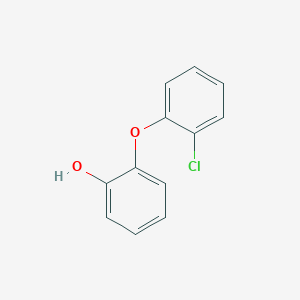

![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)

![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)